Phorbine
CAS No.: 24861-47-0
Cat. No.: VC1906911
Molecular Formula: C22H18N4
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24861-47-0 |
---|---|
Molecular Formula | C22H18N4 |
Molecular Weight | 338.4 g/mol |
IUPAC Name | 7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene |
Standard InChI | InChI=1S/C22H18N4/c1-7-20-21-8-6-18(25-21)11-16-3-2-14(23-16)10-15-4-5-17(24-15)12-19-9-13(1)22(20)26-19/h2-5,9-12,23,26H,1,6-8H2 |
Standard InChI Key | ZFVPUXOTXTUDQH-UHFFFAOYSA-N |
SMILES | C1CC2=C3CCC(=N3)C=C4C=CC(=CC5=NC(=CC6=CC1=C2N6)C=C5)N4 |
Canonical SMILES | C1CC2=C3CCC(=N3)C=C4C=CC(=CC5=NC(=CC6=CC1=C2N6)C=C5)N4 |
Introduction
Chemical Structure and Identity
Molecular Composition and Structural Features
Phorbine is classified as a cyclic tetrapyrrole compound with the molecular formula C22H18N4 and a molecular weight of 338.4 g/mol . The compound's structure is characterized by a porphyrin core that has been modified with a cyclopentane ring fused to one of the pyrrole rings and the adjacent methine group . This unique structural arrangement distinguishes phorbine from other tetrapyrroles and contributes to its specific chemical properties. Phorbine's structure can be understood as a derivative of the basic porphyrin structure, which consists of four pyrrole rings connected by methine bridges.
Tetrapyrroles, the broader class to which phorbine belongs, are linear or cyclic molecules containing four pyrrole rings that are ubiquitously utilized as cofactors across all kingdoms of life . These compounds play essential roles in numerous metabolic processes, including respiration, methanogenesis, and photosynthesis . The cyclic nature of phorbine places it among the structurally complex tetrapyrroles that have evolved for specific biological functions.
Identification and Nomenclature
Phorbine is recognized by several identifiers in chemical databases and literature. Its PubChem CID is 16070029, and it has been assigned the CAS number 24861-47-0 . The compound has several synonyms, including the IUPAC-based name "7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene" and the alternative designation "2(1),2(2),17,18-tetrahydrocyclopenta[at]porphyrin" . In database systems, phorbine is also identified by the ChEBI ID CHEBI:38250 and the UniII identifier NAJ0HQA6IL .
The following table summarizes the key identifiers and properties of phorbine:
Property | Value |
---|---|
Common Name | Phorbine |
Molecular Formula | C22H18N4 |
Molecular Weight | 338.4 g/mol |
PubChem CID | 16070029 |
CAS Number | 24861-47-0 |
ChEBI ID | CHEBI:38250 |
UniII | NAJ0HQA6IL |
Creation Date | 2007-05-31 |
Modification Date | 2025-02-22 |
Experimental Research and Gene Expression
Techniques for Studying Tetrapyrrole Metabolism
Research on tetrapyrrole compounds, including molecules like phorbine, has benefited from advances in gene expression profiling. For instance, mini-array systems have been developed to monitor the expression profile of the tetrapyrrole biosynthetic pathway in model organisms such as Arabidopsis . Such systems allow for the detection and analysis of gene expression involved in tetrapyrrole biosynthesis in a genome-wide fashion .
Studies have revealed that genes corresponding to regulatory enzymes of tetrapyrrole biosynthesis can be classified into four categories, in which genes are coordinately regulated by endogenous factors to control biosynthesis . These findings contribute to our understanding of how tetrapyrrole metabolism is orchestrated at the genetic level, which may have implications for understanding the biosynthesis and regulation of phorbine and related compounds.
Expression Patterns and Regulation
Studies have demonstrated that genes involved in tetrapyrrole biosynthesis can be classified into distinct categories based on their expression profiles during greening, their response to endogenous rhythms, and their developmental control . These expression patterns suggest sophisticated regulatory mechanisms that control the synthesis of tetrapyrroles according to environmental and developmental factors.
Structural Comparison with Related Compounds
Property | Phorbine | Phorbin A |
---|---|---|
Molecular Formula | C22H18N4 | C25H38O3 |
Molecular Weight | 338.4 g/mol | 386.6 g/mol |
Structure Type | Cyclic tetrapyrrole | Not a tetrapyrrole |
PubChem CID | 16070029 | 71578201 |
Creation Date | 2007-05-31 | 2013-07-01 |
Relationship to Other Tetrapyrroles
Phorbine's structure as a cyclic tetrapyrrole places it in the same broad chemical class as biologically significant molecules like heme and chlorophyll. These compounds share the fundamental feature of four pyrrole rings, although they differ in specific structural modifications, metal coordination, and consequent functional properties . The porphyrin core of phorbine, with its distinctive cyclopentane ring fusion, represents a unique variation within this diverse family of compounds.
In the tetrapyrrole biosynthetic pathway, different enzyme isoforms catalyze particular steps and control the flow of tetrapyrrole intermediates through differential regulation of gene expression . This regulation depends on environmental and developmental factors, as well as feedback mechanisms . Understanding phorbine's place in this pathway, if any, would require further research on its biosynthesis and metabolic relationships.
Research Challenges and Future Directions
Knowledge Gaps and Research Opportunities
Despite the identification and structural characterization of phorbine, significant gaps remain in our understanding of its biological roles, synthesis, and potential applications. While the compound has been cataloged in chemical databases since at least 2007 , detailed studies of its biochemical functions appear limited in the available literature. This represents an opportunity for future research to explore the specific roles of phorbine in biological systems and its relationships with better-studied tetrapyrroles.
Research on tetrapyrrole signaling mechanisms in plants and algae remains challenging, with some experimental results appearing to produce conflicting data . In some instances, these conflicts may be explained by differences in experimental conditions . Further investigation of phorbine in the context of tetrapyrrole signaling could contribute to resolving these uncertainties and advancing our understanding of these important biological processes.
Analytical and Methodological Considerations
Advances in methods for studying tetrapyrrole compounds, such as the mini-array system for expression profiling , offer promising approaches for investigating phorbine and related compounds. Future research might benefit from applying these techniques specifically to understand the biosynthesis, regulation, and function of phorbine in various biological contexts.
Additionally, the development and application of sensitive analytical methods for detecting and quantifying phorbine in biological samples would enable more detailed studies of its distribution, metabolism, and potential physiological roles. Such methods could build upon the established approaches for studying other tetrapyrroles while accounting for the specific structural features of phorbine.
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